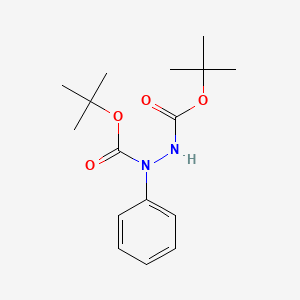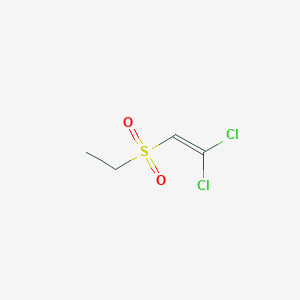
Ethene, 1,1-dichloro-2-(ethylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is an organic compound with the molecular formula C4H6Cl2O2S. This compound contains a combination of chlorine, ethylsulfonyl, and ethene groups, making it a unique chemical entity. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- typically involves the reaction of ethene with chlorinating agents in the presence of ethylsulfonyl chloride. The reaction conditions often include a controlled temperature environment and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced reactors and continuous monitoring of reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethene, 1,1-dichloro-2-(ethylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of chlorinated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethene, 1,1-dichloro-: This compound is similar in structure but lacks the ethylsulfonyl group.
Ethane, 1,2-dichloro-: This compound has a similar chlorinated ethane structure but differs in the position of chlorine atoms.
Uniqueness
Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is unique due to the presence of both chlorine and ethylsulfonyl groups. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
70350-25-3 |
|---|---|
Fórmula molecular |
C4H6Cl2O2S |
Peso molecular |
189.06 g/mol |
Nombre IUPAC |
1,1-dichloro-2-ethylsulfonylethene |
InChI |
InChI=1S/C4H6Cl2O2S/c1-2-9(7,8)3-4(5)6/h3H,2H2,1H3 |
Clave InChI |
YWTIAAMGTYSBLF-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


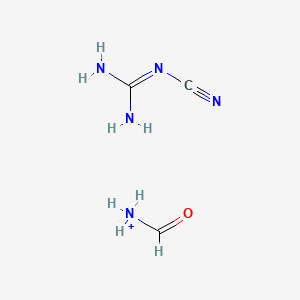
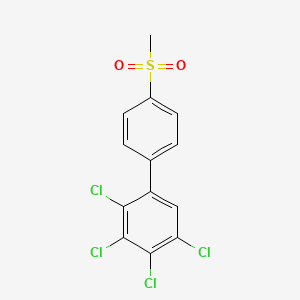

![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)



![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
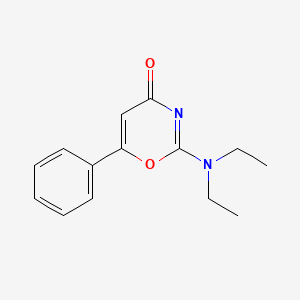
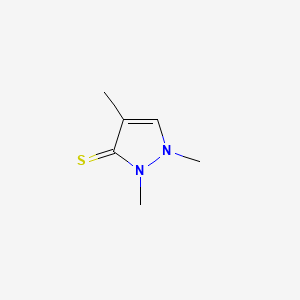
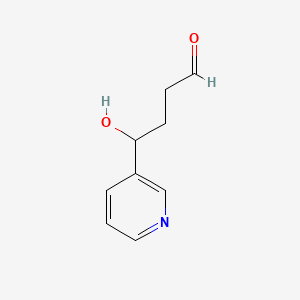
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)

